

An In-depth Technical Guide to 2'-Hydroxy-5'-nitroacetophenone

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Compound of Interest

Compound Name: 2'-Hydroxy-5'-nitroacetophenone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2'-Hydroxy-5'-nitroacetophenone**, a versatile chemical intermediate. The document details its historical context, physicochemical properties, synthesis, and spectral characterization. Furthermore, it explores the current understanding of its biological activities, including its potential as a platelet aggregation inhibitor and its antimicrobial and antioxidant properties. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, consolidating key data and experimental protocols to facilitate further investigation and application of this compound.

Introduction and Historical Context

2'-Hydroxy-5'-nitroacetophenone, a substituted acetophenone, belongs to a class of organic compounds that have been of interest to chemists since the 19th century with the advent of electrophilic aromatic substitution reactions. While a specific individual or date for the discovery of **2'-Hydroxy-5'-nitroacetophenone** is not well-documented in seminal literature, its synthesis is a logical extension of the extensive exploration of nitration reactions on aromatic ketones.^[1] The presence of both a hydroxyl (-OH) and an acetyl (-COCH₃) group on the benzene ring makes it a useful scaffold for further chemical modifications. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the acetyl group is a deactivating, meta-directing group. This substitution pattern makes the synthesis of the 5'-nitro isomer a predictable

outcome of the direct nitration of 2'-hydroxyacetophenone.[2] Primarily, **2'-Hydroxy-5'-nitroacetophenone** has been utilized as a key intermediate in the synthesis of more complex molecules, including organic dyes, potential pharmaceutical agents, and explosives.[3] Its utility stems from the reactivity of its functional groups, which allow for a variety of chemical transformations.

Physicochemical and Spectral Data

2'-Hydroxy-5'-nitroacetophenone is a yellow crystalline solid.[4] A summary of its key physicochemical and spectral properties is provided in the tables below.

Table 1: Physicochemical Properties of 2'-Hydroxy-5'-nitroacetophenone

Property	Value	Reference(s)
Molecular Formula	C8H7NO4	[5]
Molecular Weight	181.15 g/mol	[5]
CAS Number	1450-76-6	[5]
Appearance	Yellow solid	[4]
Melting Point	100-104 °C (lit.)	
Boiling Point	285.5 ± 25.0 °C (Predicted)	[4]
Density	1.380 ± 0.06 g/cm3 (Predicted)	[4]
Solubility	Slightly soluble in methanol (with heating)	[3]

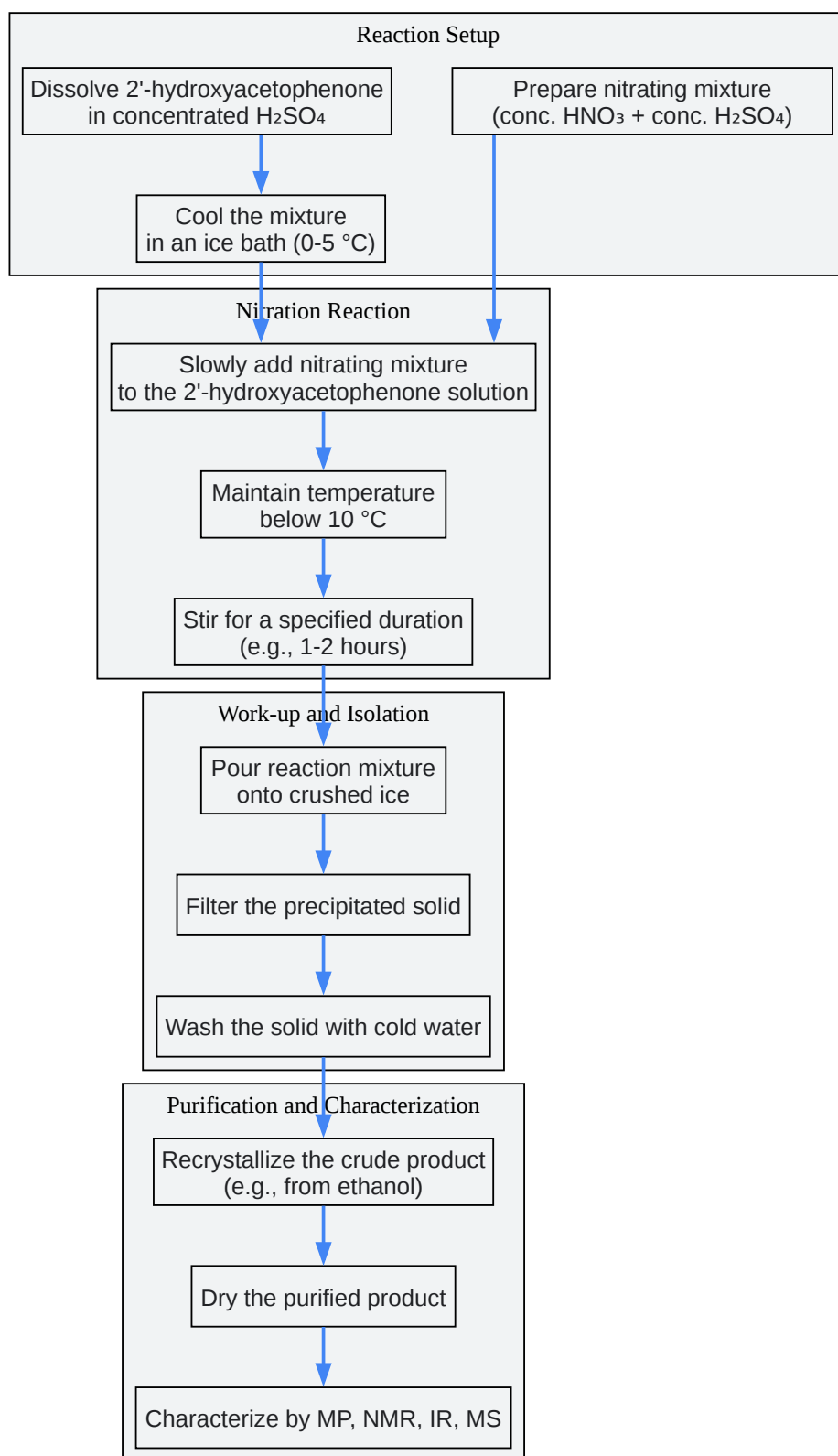
Table 2: Spectral Data for 2'-Hydroxy-5'-nitroacetophenone

Technique	Key Peaks / Chemical Shifts (δ)	Reference(s)
^1H NMR	Spectral data available, specific peak assignments require consultation of primary sources.	[6]
^{13}C NMR	Spectral data available, specific peak assignments require consultation of primary sources.	[7]
FTIR (KBr wafer)	Key functional group vibrations expected: O-H stretch, C=O stretch (ketone), N-O stretch (nitro group), aromatic C-H and C=C stretches.	[8][9]
Mass Spectrometry	Molecular Ion (M^+) peak expected at $m/z = 181$.	[10]

Synthesis and Characterization

The most common and direct method for the synthesis of **2'-Hydroxy-5'-nitroacetophenone** is the electrophilic nitration of 2'-hydroxyacetophenone.

Experimental Workflow: Synthesis of 2'-Hydroxy-5'-nitroacetophenone



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Caption: Workflow for the synthesis of **2'-Hydroxy-5'-nitroacetophenone**.

Detailed Experimental Protocol: Nitration of 2'-hydroxyacetophenone

This protocol is a representative procedure based on established methods for the nitration of aromatic compounds.^{[2][3]}

Materials:

- 2'-hydroxyacetophenone
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Crushed Ice
- Ethanol (for recrystallization)
- Distilled Water

Procedure:

- **Reaction Setup:** In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2'-hydroxyacetophenone in a sufficient amount of concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
- **Preparation of Nitrating Mixture:** In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be done with cooling.
- **Nitration:** Slowly add the nitrating mixture dropwise to the stirred solution of 2'-hydroxyacetophenone, ensuring the reaction temperature does not exceed 10 °C. The rate of addition should be controlled to prevent a rapid increase in temperature.
- **Reaction Completion:** After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.

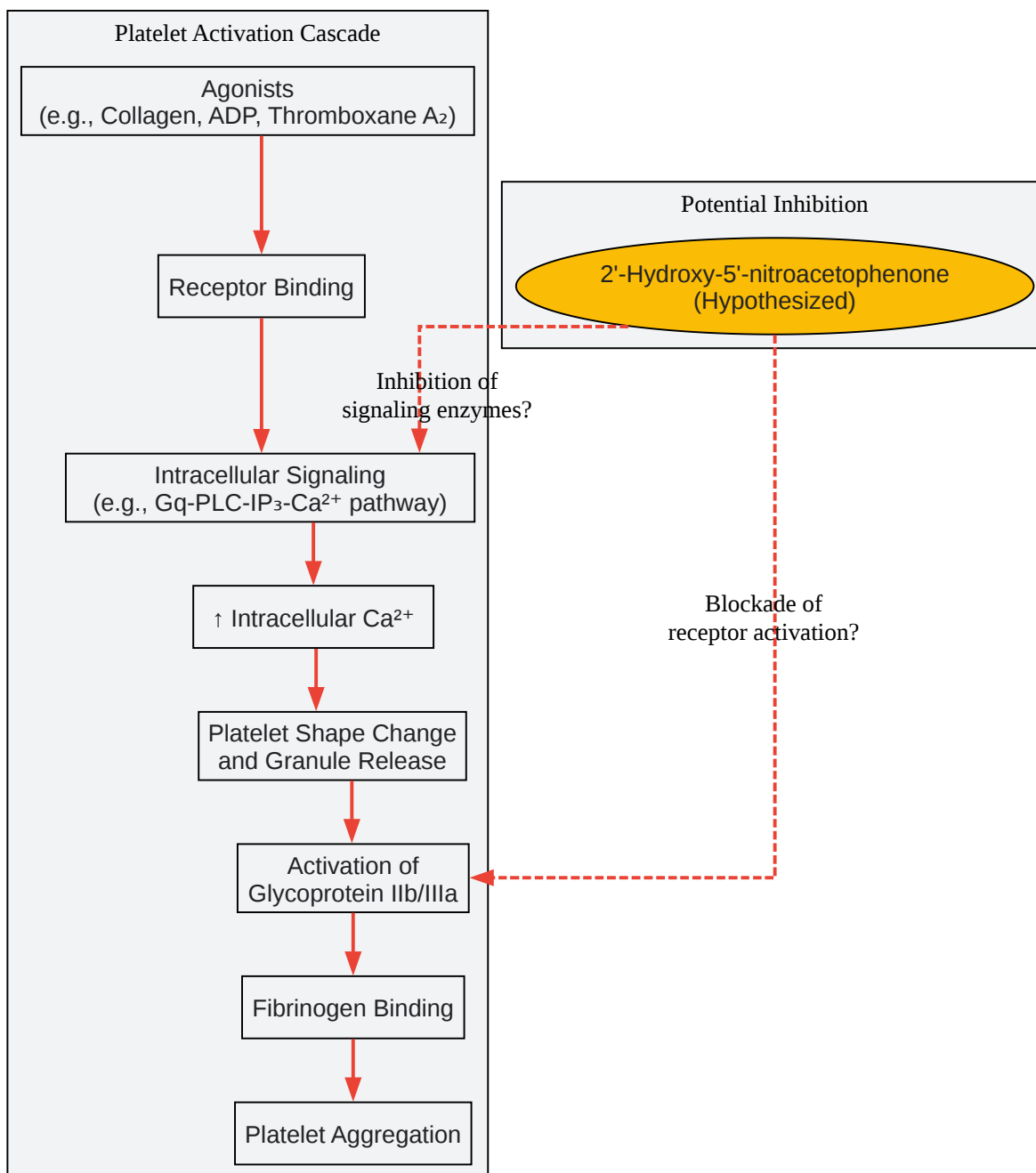
- **Work-up:** Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.
- **Isolation:** Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
- **Purification:** Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain yellow crystals of **2'-Hydroxy-5'-nitroacetophenone**.
- **Characterization:** Dry the purified product and characterize it by determining its melting point and acquiring spectroscopic data (^1H NMR, ^{13}C NMR, FTIR, and Mass Spectrometry) to confirm its identity and purity.

Biological Activities and Potential Mechanisms of Action

While **2'-Hydroxy-5'-nitroacetophenone** is primarily known as a synthetic intermediate, some studies have suggested potential biological activities. The exact molecular mechanisms and signaling pathways for this specific compound are not yet well-elucidated. However, based on its structural similarity to other bioactive phenolic compounds and preliminary reports, its potential mechanisms of action can be hypothesized in the context of platelet aggregation, and antimicrobial and antioxidant effects.

Potential Inhibition of Platelet Aggregation

Some reports suggest that 2'-hydroxyacetophenone derivatives may act as potential inhibitors of platelet aggregation.^[11] The aggregation of platelets is a complex process involving multiple signaling pathways that lead to platelet activation, shape change, and aggregation, ultimately forming a thrombus. A simplified, generalized pathway of platelet aggregation and potential points of inhibition are depicted below. Flavonoids and other phenolic compounds are known to interfere with these pathways.^[12]

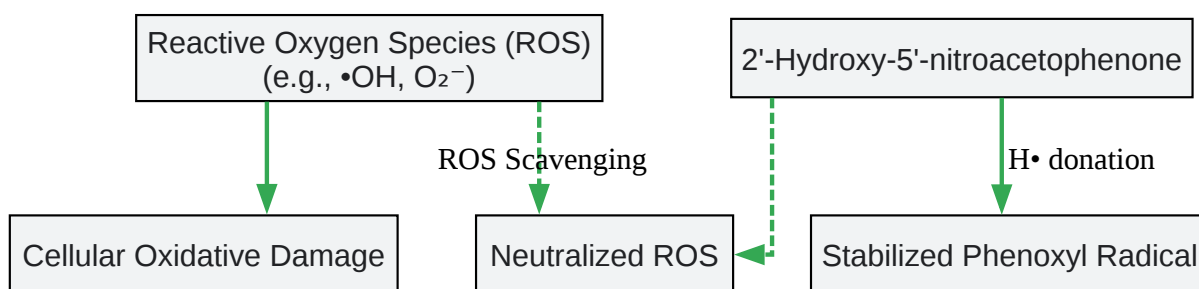


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Caption: Generalized platelet aggregation pathway and hypothetical inhibition points.

Antioxidant and Antimicrobial Mechanisms

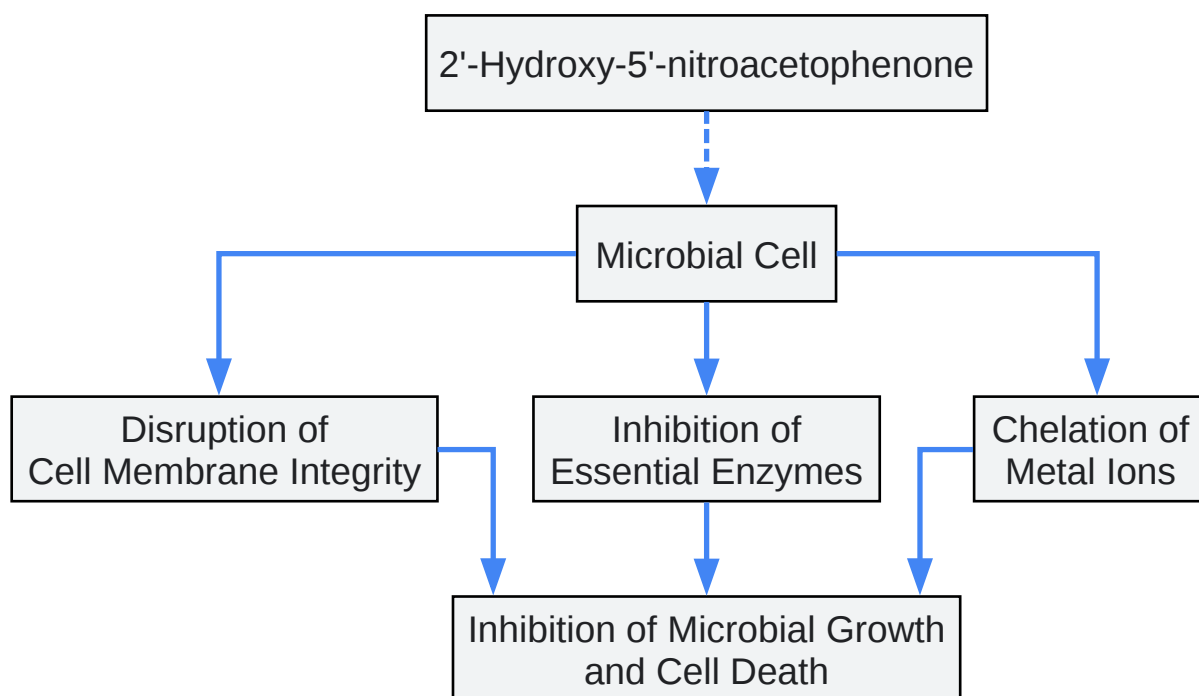
The phenolic hydroxyl group in **2'-Hydroxy-5'-nitroacetophenone** suggests potential antioxidant activity. Phenolic compounds can act as antioxidants by donating a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cells.



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Caption: Proposed antioxidant mechanism of **2'-Hydroxy-5'-nitroacetophenone**.

The antimicrobial properties of phenolic compounds are often attributed to their ability to disrupt microbial cell membranes, interfere with essential enzymes, or chelate metal ions necessary for microbial growth.^[13]



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Caption: Potential antimicrobial mechanisms of action.

Conclusion and Future Directions

2'-Hydroxy-5'-nitroacetophenone is a valuable and readily accessible chemical intermediate with a foundation in the historical development of organic chemistry. This guide has provided a detailed overview of its properties, a representative synthesis protocol, and a summary of its known and potential biological activities. While its primary role has been in synthetic chemistry, the preliminary indications of its bioactivity warrant further investigation. Future research should focus on the detailed elucidation of its mechanisms of action in biological systems, particularly in platelet aggregation and as an antimicrobial and antioxidant agent. The synthesis of derivatives based on the **2'-Hydroxy-5'-nitroacetophenone** scaffold could also lead to the discovery of novel therapeutic agents. This comprehensive guide serves as a foundational resource to stimulate and support these future research endeavors.

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